molecular formula C26H15N3O6 B11556341 4-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl naphthalene-1-carboxylate

4-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl naphthalene-1-carboxylate

Cat. No.: B11556341
M. Wt: 465.4 g/mol
InChI Key: MJKRNUVLHLHSOM-DICXZTSXSA-N
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Description

4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that features a combination of isoindole, nitrophenyl, and naphthalene carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-nitrobenzaldehyde with naphthalene-1-carboxylic acid in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with 1,3-dioxo-2,3-dihydro-1H-isoindole to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted naphthalene compounds. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways .

Scientific Research Applications

4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL BENZOATE
  • 4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL PHENYLACETATE

Uniqueness

4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combination of isoindole, nitrophenyl, and naphthalene carboxylate moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H15N3O6

Molecular Weight

465.4 g/mol

IUPAC Name

[4-[(Z)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-nitrophenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C26H15N3O6/c30-24-19-9-3-4-10-20(19)25(31)28(24)27-15-16-12-13-23(22(14-16)29(33)34)35-26(32)21-11-5-7-17-6-1-2-8-18(17)21/h1-15H/b27-15-

InChI Key

MJKRNUVLHLHSOM-DICXZTSXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=N\N4C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NN4C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-]

Origin of Product

United States

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